3-Fluorophthalamide
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Overview
Description
3-Fluorophthalamide is an organic compound with the molecular formula C8H7FN2O2 It is a derivative of phthalimide, where one of the hydrogen atoms on the aromatic ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophthalamide typically involves the reaction of 3-fluorophthalic anhydride with ammonia or an amine. The reaction is usually carried out in a solvent such as ethanol or water, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophthalamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorophthalic acid.
Reduction: Reduction reactions can convert it into 3-fluoroaniline.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: 3-Fluorophthalic acid.
Reduction: 3-Fluoroaniline.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
3-Fluorophthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 3-Fluorophthalamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Phthalimide: The parent compound, lacking the fluorine atom.
3-Chlorophthalimide: Similar structure but with a chlorine atom instead of fluorine.
3-Bromophthalimide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 3-Fluorophthalamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the lipophilicity of the compound, enhance its metabolic stability, and improve its binding affinity to biological targets.
Properties
CAS No. |
65610-11-9 |
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Molecular Formula |
C8H7FN2O2 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-fluorobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H7FN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
InChI Key |
AMWBKZHMFJEZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)C(=O)N |
Origin of Product |
United States |
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